molecular formula C6H3F2N3 B2778149 2,3-Difluorophenyl azide CAS No. 123330-49-4

2,3-Difluorophenyl azide

Cat. No.: B2778149
CAS No.: 123330-49-4
M. Wt: 155.108
InChI Key: OPNOUJKOFZTVOM-UHFFFAOYSA-N
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Description

2,3-Difluorophenyl azide is an organic compound characterized by the presence of two fluorine atoms and an azide group attached to a benzene ring

Scientific Research Applications

2,3-Difluorophenyl azide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Safety and Hazards

Azides, including 2,3-Difluorophenyl azide, can be heat- and shock-sensitive and can explosively decompose with little input of external energy . Therefore, caution should be exercised when using azides. Both organic and inorganic azides can be heat- and shock-sensitive and can explosively decompose with little input of external energy .

Future Directions

The synthesis and applications of azides, including 2,3-Difluorophenyl azide, continue to be an area of active research. They have seen applications in organic synthesis and pharmaceuticals, and through biopolymers and biochemistry . Future research directions may include the development of new synthetic strategies and the discovery of new pharmacological properties of these compounds .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Difluorophenyl azide can be synthesized through several methods. One common approach involves the reaction of 2,3-difluoroaniline with sodium nitrite in the presence of hydrochloric acid to form the corresponding diazonium salt. This intermediate is then treated with sodium azide to yield this compound.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluorophenyl azide undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

    Cycloaddition Reactions: It can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Cycloaddition: Copper(I) catalysts, often in the presence of a base.

    Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen gas.

Major Products

    Amines: From reduction reactions.

    Triazoles: From cycloaddition reactions.

Comparison with Similar Compounds

Similar Compounds

    1,4-Difluorobenzene: Similar in structure but lacks the azide group, making it less reactive in certain types of reactions.

    2,4-Difluorophenyl azide: Another difluorinated azide, differing in the position of the fluorine atoms, which can influence its reactivity and applications.

Uniqueness

2,3-Difluorophenyl azide is unique due to the specific positioning of the fluorine atoms and the azide group on the benzene ring. This arrangement imparts distinct electronic properties and reactivity, making it particularly useful in certain synthetic applications and research contexts.

Properties

IUPAC Name

1-azido-2,3-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2N3/c7-4-2-1-3-5(6(4)8)10-11-9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNOUJKOFZTVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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